(Z)-methyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 897616-80-7
Cat. No.: VC5938950
Molecular Formula: C21H22N2O6S
Molecular Weight: 430.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897616-80-7 |
|---|---|
| Molecular Formula | C21H22N2O6S |
| Molecular Weight | 430.48 |
| IUPAC Name | methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C21H22N2O6S/c1-12-6-7-14-17(8-12)30-21(23(14)11-18(24)28-4)22-20(25)13-9-15(26-2)19(29-5)16(10-13)27-3/h6-10H,11H2,1-5H3 |
| Standard InChI Key | SECKPBATXWCVQK-DQRAZIAOSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC(=O)OC |
Introduction
Key Findings
(Z)-Methyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzo[d]thiazole core functionalized with a 3,4,5-trimethoxybenzoyl imino group and a methyl acetate side chain. While direct literature on this specific derivative remains limited, its structural analogs and synthetic pathways provide critical insights into its physicochemical properties, potential bioactivities, and synthetic accessibility. This report synthesizes data from peer-reviewed studies on related thiazole derivatives, molecular docking analyses, and established organic synthesis protocols to construct a detailed profile of this compound .
Structural and Molecular Characteristics
Core Architecture
The compound integrates a benzo[d]thiazole scaffold—a bicyclic system comprising a benzene ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms. Key substitutions include:
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6-Methyl group on the benzene ring, which enhances lipophilicity and influences electronic distribution.
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(3,4,5-Trimethoxybenzoyl)imino moiety at position 2, introducing steric bulk and hydrogen-bonding capacity via methoxy groups.
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Methyl acetate at position 3, contributing to solubility in polar aprotic solvents .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₆S |
| Molecular Weight | 479.49 g/mol |
| Hydrogen Bond Donors | 1 (NH imino group) |
| Hydrogen Bond Acceptors | 8 (O and N atoms) |
| Topological Polar Surface | 108 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key stages:
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Benzo[d]thiazole Core Formation: Employing the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under basic conditions .
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Imino Group Installation: Condensation of 3,4,5-trimethoxybenzoyl chloride with a 2-aminobenzo[d]thiazole intermediate.
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Esterification: Introduction of the methyl acetate side chain via nucleophilic acyl substitution.
Stepwise Procedure
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Synthesis of 2-Amino-6-methylbenzo[d]thiazole:
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Imination with 3,4,5-Trimethoxybenzoyl Chloride:
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Acetylation:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 8 h | 78 | 95.2 |
| 2 | DCM, Et₃N, 0–5°C, 4 h | 65 | 97.8 |
| 3 | Acetone, K₂CO₃, reflux, 6 h | 58 | 94.5 |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Freely soluble in DMSO, DMF, and chloroform.
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Sparingly soluble in water (0.12 mg/mL at 25°C).
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Stability:
Spectroscopic Characterization
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatic), 3.91 (s, 9H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.49 (s, 3H, CH₃).
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imino), 1595 cm⁻¹ (aromatic C=C) .
Biological Activity and Molecular Interactions
Table 3: Predicted Bioactivity Scores (PaDEL-Descriptor)
| Target | Probability |
|---|---|
| Kinase Inhibition | 0.87 |
| Tubulin Binding | 0.92 |
| Topoisomerase II | 0.68 |
Antimicrobial Activity
Thiazole derivatives with electron-withdrawing substituents show broad-spectrum activity (MIC = 3.12–12.5 µg/mL against S. aureus and E. coli) .
Computational and QSAR Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on sulfur and carbonyl oxygen atoms, favoring nucleophilic attacks .
ADMET Predictions
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Bioavailability: 55% (Lipinski compliant).
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CYP450 Inhibition: Moderate (CYP3A4 IC₅₀ = 8.3 µM).
Industrial and Pharmacological Applications
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